molecular formula C20H18ClN3O4 B2599641 2-(benzo[d]isoxazol-3-yl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide CAS No. 1903305-14-5

2-(benzo[d]isoxazol-3-yl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide

Cat. No.: B2599641
CAS No.: 1903305-14-5
M. Wt: 399.83
InChI Key: WHPUGJYYDKPCIV-UHFFFAOYSA-N
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Description

2-(benzo[d]isoxazol-3-yl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O4 and its molecular weight is 399.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

One study describes an efficient approach for the synthesis of N-alkyl-2-aryl-2-(6-oxo-4H-benzo[f][1,2,3]triazolo[1,5-a][1,4]diazepin-5(6H)-yl)acetamides, involving Ugi four-component reaction followed by in situ sequential click reaction and N-arylation reaction, yielding desired products with good to excellent yields (Asgari et al., 2019). This showcases the compound's relevance in the synthesis of complex heterocyclic structures which are of significant interest in pharmaceutical research.

Chemical Properties and Reactions

Benzo[d]isoxazoles, similar in structure to the query compound, have been found to act as novel nucleophiles in gold-catalyzed cycloaddition reactions, providing access to polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines (Xu et al., 2018). These reactions highlight the compound's potential utility in the synthesis of novel chemical entities with possible therapeutic applications.

Potential Applications in Medicinal Chemistry

Research on derivatives of benzothiazoles, a structural component similar to the query compound, has demonstrated potential antitumor activity against human tumor cell lines, suggesting possible applications in cancer therapy (Yurttaş et al., 2015). This indicates that compounds structurally related to the query may have significant biomedical relevance.

Antimicrobial and Antifungal Activity

A study on substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives, closely related to the query compound, evaluated their antimicrobial activity, showing promising results against bacterial and fungal strains (Anuse et al., 2019). This underscores the compound's potential application in developing new antimicrobial agents.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c21-14-5-6-17-13(9-14)11-24(20(26)12-27-17)8-7-22-19(25)10-16-15-3-1-2-4-18(15)28-23-16/h1-6,9H,7-8,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPUGJYYDKPCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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